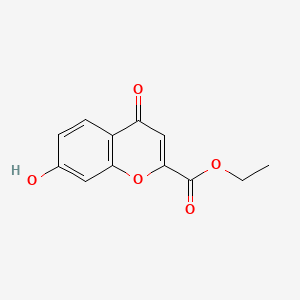
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Cat. No. B1233887
Key on ui cas rn:
23866-72-0
M. Wt: 234.2 g/mol
InChI Key: RKIMFICEWCXBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05082849
Procedure details


A solution of 2,4-dihydroxyacetophenone (15.2g) in diethyloxalate (40 ml) is added with stirring to a solution of sodium (9.2g) in ethanol (200 ml). The mixture is then heated at 100° C. for 3.5 hours, cooled and is added to dry ether (500 ml). The mixture is allowed to sit overnight. The resulting precipitate is filtered off and dissolved in water, and the solution is neutralized with 4N hydrochloric acid and extracted with ether. The ether extracts are combined and are concentrated down in vacuo. The resulting residue is dissolved in ethanol (100ml) and concentrated hydrochloric acid is then added (2 ml). The solution is heated under reflux for 2 hours and is then concentrated in vacuo. The resulting solid is recrystallized in ethanol to give 2-carboethoxy-7-hydroxy-4-oxo-4H-1-benzopyran which is used directly in the next step.





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=[O:3].[Na].CCOCC.[CH2:18]([O:20][C:21](=[O:27])[C:22](OCC)=O)[CH3:19]>C(O)C>[C:21]([C:22]1[O:10][C:9]2[CH:8]=[C:7]([OH:11])[CH:6]=[CH:5][C:4]=2[C:2](=[O:3])[CH:1]=1)([O:20][CH2:18][CH3:19])=[O:27] |^1:11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C=1C=CC(=CC1O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)OCC)=O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate is filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
are concentrated down in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue is dissolved in ethanol (100ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
concentrated hydrochloric acid is then added (2 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid is recrystallized in ethanol
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC)C=1OC2=C(C(C1)=O)C=CC(=C2)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
